molecular formula C24H33NO7 B12389002 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid

Cat. No.: B12389002
M. Wt: 447.5 g/mol
InChI Key: YKFZFNYWFDMOTH-QTDPZHDSSA-N
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Description

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrolides, which are characterized by large macrocyclic lactone rings. The presence of multiple hydroxyl groups and a distinctive bicyclic structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid involves several steps, including the formation of the macrocyclic lactone ring and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

    Addition: The double bonds in the bicyclic structure can undergo addition reactions with halogens or hydrogen.

Scientific Research Applications

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.

    Biology: It serves as a tool to investigate the biological activity of macrolides and their interactions with cellular targets.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid include other macrolides such as:

    Erythromycin: A well-known antibiotic with a similar macrocyclic lactone structure.

    Azithromycin: Another antibiotic with a modified lactone ring, offering improved pharmacokinetic properties.

    Zearalenone: A mycotoxin with a related bicyclic structure, used in studies of estrogenic activity.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H33NO7

Molecular Weight

447.5 g/mol

IUPAC Name

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid

InChI

InChI=1S/C24H33NO7/c1-17-9-8-12-19(25-31-14-7-3-6-13-22(28)29)11-5-2-4-10-18-15-20(26)16-21(27)23(18)24(30)32-17/h4,10,15-17,26-27H,2-3,5-9,11-14H2,1H3,(H,28,29)/b10-4+,25-19-/t17-/m0/s1

InChI Key

YKFZFNYWFDMOTH-QTDPZHDSSA-N

Isomeric SMILES

C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

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